molecular formula C9H14ClN3 B8100454 4-(piperidin-2-yl)pyrimidine HCl

4-(piperidin-2-yl)pyrimidine HCl

Cat. No.: B8100454
M. Wt: 199.68 g/mol
InChI Key: HDNADIHQPBLIRM-UHFFFAOYSA-N
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Description

4-(Piperidin-2-yl)pyrimidine hydrochloride is a chemical compound that features a piperidine ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(piperidin-2-yl)pyrimidine hydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where piperidine acts as a nucleophile attacking the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-2-yl)pyrimidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of pyrimidinedione derivatives.

  • Reduction: Reduction reactions can produce piperidine derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrimidines.

Scientific Research Applications

4-(Piperidin-2-yl)pyrimidine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the interaction of piperidine derivatives with biological targets.

  • Industry: The compound can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 4-(piperidin-2-yl)pyrimidine hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

4-(Piperidin-2-yl)pyrimidine hydrochloride can be compared with other similar compounds, such as 2-(piperidin-4-yl)benzoic acid hydrochloride and 2-(2-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid. These compounds share the piperidine nucleus but differ in their functional groups and applications

Properties

IUPAC Name

4-piperidin-2-ylpyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-2-5-11-8(3-1)9-4-6-10-7-12-9;/h4,6-8,11H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNADIHQPBLIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=NC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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